molecular formula C10H18N2O3S B2532686 N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}prop-2-enamide CAS No. 2411297-47-5

N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}prop-2-enamide

Cat. No.: B2532686
CAS No.: 2411297-47-5
M. Wt: 246.33
InChI Key: NHYPJMXVHMFAKW-UHFFFAOYSA-N
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Description

N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}prop-2-enamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Properties

IUPAC Name

N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c1-3-10(13)11-8-9-6-5-7-12(9)16(14,15)4-2/h3,9H,1,4-8H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYPJMXVHMFAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC1CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine derivatives with ethanesulfonyl chloride to introduce the ethanesulfonyl group. This is followed by the reaction with prop-2-enamide to form the final compound. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .

Chemical Reactions Analysis

N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:

Scientific Research Applications

N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The ethanesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolidine ring can also interact with various biological targets, affecting their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}prop-2-enamide can be compared with other similar compounds, such as:

    Pyrrolidine-2-one: This compound also features a pyrrolidine ring but lacks the ethanesulfonyl group, making it less reactive in certain chemical reactions.

    N-phenylpyrrolidin-2-one: This compound has a phenyl group instead of the ethanesulfonyl group, which can lead to different biological activities and chemical reactivity.

    Pyrrolidine-2,5-dione: This compound contains two carbonyl groups, making it more reactive in nucleophilic addition reactions.

This compound stands out due to its unique combination of the ethanesulfonyl group and the pyrrolidine ring, which provides it with distinct chemical and biological properties.

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